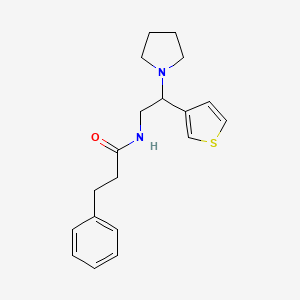![molecular formula C26H24FNO6S B2964080 3-(4-Ethoxyphenyl)sulfonyl-1-[(3-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one CAS No. 866845-95-6](/img/structure/B2964080.png)
3-(4-Ethoxyphenyl)sulfonyl-1-[(3-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a quinolinone derivative with additional sulfonyl, ethoxyphenyl, fluorophenyl, and methoxy groups . Quinolinones are a type of heterocyclic compound, which means they contain atoms of at least two different elements in their rings. In this case, the quinolinone ring contains carbon and nitrogen atoms. The sulfonyl, ethoxyphenyl, fluorophenyl, and methoxy groups attached to the quinolinone ring could potentially influence the compound’s physical and chemical properties, as well as its biological activity.
Molecular Structure Analysis
The molecular structure of this compound includes a quinolinone ring, which is a bicyclic structure containing a benzene ring fused to a pyridine ring. The additional functional groups (sulfonyl, ethoxyphenyl, fluorophenyl, and methoxy) are likely to influence the compound’s reactivity and interactions with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. These could include factors like solubility, melting point, boiling point, and reactivity .科学的研究の応用
Antiviral Research
This compound could be investigated for its antiviral properties. Indole derivatives, which share a similar structural motif, have been reported to exhibit inhibitory activity against a range of viruses, including influenza A and Coxsackie B4 virus . By studying the interactions of this compound with viral proteins, researchers can develop new antiviral drugs that may be effective against these and other viruses.
Antimicrobial Activity
The antimicrobial potential of this compound is another area of interest. Given the structure’s similarity to other bioactive molecules, it could be effective against multidrug-resistant bacterial strains. Synthesized derivatives of similar compounds have shown promising activity against bacteria like Staphylococcus aureus and Escherichia coli . This suggests that our compound could be part of new treatments for bacterial infections.
Anti-inflammatory Applications
The compound’s potential as an anti-inflammatory agent can be explored due to the indole core’s known anti-inflammatory effects . By examining its effect on inflammatory markers and pathways, it could contribute to the development of new anti-inflammatory medications, potentially aiding conditions such as arthritis or asthma.
Anticancer Properties
Research into the anticancer applications of this compound could be significant. Indole derivatives have been associated with various anticancer activities . Investigating how this compound interacts with cancer cells could lead to insights into new therapeutic approaches for cancer treatment.
Anti-HIV Effects
Given the biological activities of related indole derivatives, this compound might also have applications in anti-HIV research . Studying its ability to inhibit HIV replication or its interaction with HIV proteins could provide valuable information for the development of novel HIV treatments.
特性
IUPAC Name |
3-(4-ethoxyphenyl)sulfonyl-1-[(3-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FNO6S/c1-4-34-19-8-10-20(11-9-19)35(30,31)25-16-28(15-17-6-5-7-18(27)12-17)22-14-24(33-3)23(32-2)13-21(22)26(25)29/h5-14,16H,4,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVWYSAVKMODRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-pyrazol-1-ylbenzenesulfonamide](/img/structure/B2963997.png)
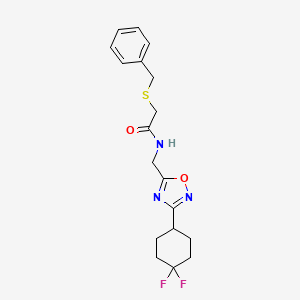
![2-[(2-Chlorobenzyl)sulfanyl]-4-(cyclohexylamino)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2964001.png)
![2,2,3,3,4,4,4-Heptafluoro-1-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]butan-1-one](/img/structure/B2964002.png)
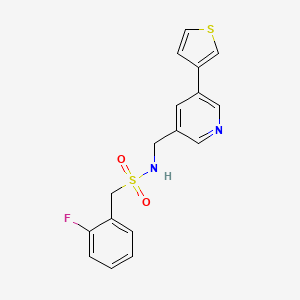


![5-methyl-N-(5-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2964009.png)
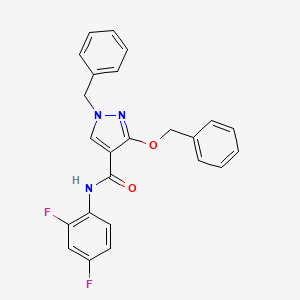
![3-[(3,4-dichlorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
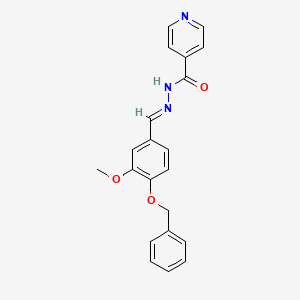
![2-[(4-Chlorophenyl)sulfinyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone](/img/structure/B2964014.png)
![3-[[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2964019.png)
